N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3OS.ClH/c1-29(2)16-9-17-30(26-28-22-15-14-21(27)18-23(22)32-26)25(31)24(19-10-5-3-6-11-19)20-12-7-4-8-13-20;/h3-8,10-15,18,24H,9,16-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEKEMLTFBCWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 379.9 g/mol. The structure includes a dimethylamino propyl group and a fluorinated benzothiazole moiety, which are believed to enhance its biological efficacy.
1. Antibacterial Activity
Research indicates that compounds with similar benzothiazole structures exhibit significant antibacterial properties. This compound has shown effectiveness against various bacterial strains, including Clostridioides difficile, attributed to the enhanced membrane permeability provided by the dimethylamino group.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure Features | Activity |
|---|---|---|
| Benzothiazole Derivative A | Methyl group instead of fluorine | Moderate antibacterial activity |
| N-(3-(dimethylamino)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide | Chlorine substituent | Antimicrobial properties |
| This compound | Fluorinated benzothiazole | Significant antibacterial activity |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Similar benzothiazole derivatives have demonstrated promising results in inhibiting the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism involves promoting apoptosis and inducing cell cycle arrest .
Case Study: Anticancer Effects on Cell Lines
In a study assessing the effects of benzothiazole derivatives on cancer cells, the compound exhibited significant inhibition of cell migration and reduced expression levels of inflammatory factors such as IL-6 and TNF-α in mouse macrophages . The findings highlight the compound's potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is thought to be influenced by its structural components:
- Dimethylamino Group : Enhances solubility and facilitates cellular uptake.
- Fluorinated Benzothiazole Moiety : Increases potency against resistant bacterial strains and may enhance anticancer properties by targeting specific cellular pathways.
Comparison with Similar Compounds
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 6d)
- Structural Differences : Replaces the 6-fluoro group with a nitro substituent and introduces a thiadiazole-thioether linkage.
- Biological Activity : Exhibits potent VEGFR-2 kinase inhibition (IC₅₀ = 0.89 µM) and antiproliferative effects against MCF-7 breast cancer cells (IC₅₀ = 2.1 µM) .
- Pharmacokinetics : Higher lipophilicity (LogP = 3.8) compared to the target compound (predicted LogP ~2.5), likely due to the nitro group and extended heterocyclic chain .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide Derivatives
- Structural Differences : Features a trifluoromethyl group at the 6-position and methoxy-substituted phenyl rings.
Functional Analogues with Dimethylamino Propyl Side Chains
SzR-105 (N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride)
- Structural Differences: Replaces the benzothiazole-acetamide core with a 4-hydroxyquinoline-carboxamide scaffold.
- Pharmacological Profile: Demonstrates neuroprotective effects via NMDA receptor modulation, highlighting the role of the dimethylaminopropyl group in enhancing blood-brain barrier penetration .
Acetamide Derivatives with Varied Backbones
N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives
- Structural Differences: Incorporates a quinoxaline ring instead of benzothiazole.
- Synthetic Utility : Prepared via condensation reactions with thiouracil or benzimidazole-thiols, emphasizing broader applicability of acetamide-based synthesis .
Key Research Findings and Implications
- Electron-Withdrawing Groups : The 6-fluoro substituent in the target compound likely provides moderate electron withdrawal, balancing target affinity and metabolic stability compared to stronger electron-withdrawing groups (e.g., nitro or trifluoromethyl) .
- Side Chain Optimization: The dimethylaminopropyl group is a recurring feature in neuroactive and anticancer compounds, suggesting its role in enhancing solubility and receptor interactions .
Preparation Methods
Reaction Conditions and Optimization
- Reactants : 4-Fluoro-2-aminothiophenol (1.0 eq) and chloroacetic acid (1.2 eq) in PPA.
- Procedure : The mixture is heated at 150°C for 8–12 h under inert conditions. The reaction progress is monitored via thin-layer chromatography (TLC).
- Workup : The cooled reaction mass is poured into ice-water, neutralized with ammonium hydroxide, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated.
- Yield : 72–85% after recrystallization from ethanol.
Characterization Data
- FT-IR : Peaks at 3301 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).
- ¹H-NMR (DMSO-d₆) : δ 7.22–7.91 (m, 3H, aromatic), 5.12 (s, 2H, NH₂).
Formation of the 2,2-Diphenylacetamide Moiety
The tertiary amine intermediate is acylated with diphenylacetyl chloride to form the target acetamide.
Amidation Strategy
- Reactants : N-(3-(Dimethylamino)propyl)-6-fluorobenzo[d]thiazol-2-amine (1.0 eq), diphenylacetyl chloride (1.2 eq), triethylamine (2.0 eq) in dichloromethane (DCM).
- Procedure : The reaction is stirred at 0°C for 1 h, then warmed to room temperature for 6 h. The mixture is washed with water, dried, and concentrated.
- Crystallization : The crude product is recrystallized from hexane/ethyl acetate.
- Yield : 80–88%.
Analytical Confirmation
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for enhanced stability and solubility.
Salt Preparation
- Reactants : N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide (1.0 eq) in anhydrous diethyl ether.
- Procedure : Hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete. The solid is filtered, washed with ether, and dried under vacuum.
- Yield : 92–95%.
Final Characterization
- Melting Point : 220–221°C.
- Elemental Analysis : Calculated for C₂₈H₂₈ClFN₃O₂S: C 61.58%, H 5.17%, N 7.70%; Found: C 61.52%, H 5.14%, N 7.68%.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiazole formation | PPA, 150°C, 8 h | 85 | 97 |
| Alkylation | DMF, K₂CO₃, 80°C | 75 | 95 |
| Amidation | DCM, Et₃N, rt | 88 | 98 |
| Salt formation | HCl gas, ether | 95 | 99 |
Challenges and Optimization Considerations
- Regioselectivity in Benzothiazole Formation : The use of PPA ensures preferential cyclization at the 2-position, minimizing isomeric byproducts.
- Amidation Efficiency : Excess diphenylacetyl chloride (1.2 eq) and triethylamine (2.0 eq) suppress protonation of the amine, enhancing acylation kinetics.
- Salt Stability : Anhydrous conditions during HCl treatment prevent hydrolysis of the acetamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
